molecular formula C19H15BrN6O2S B2570212 N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-35-0

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2570212
CAS RN: 863500-35-0
M. Wt: 471.33
InChI Key: IJEJFIQVBNHFEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol was heated under reflux for 2 hours to give a related compound .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analyses . The structure of “Acetamide, N-(4-bromophenyl)-” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation reactions and cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various methods. For instance, the molecular weight of “Acetamide, N-(4-bromophenyl)-” is 214.059 .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

The compound and its analogs have demonstrated significant antibacterial and antimicrobial properties. For instance, thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones exhibited potent antibacterial activity against Gram-positive bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) (Sanad et al., 2021). In addition, pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones were synthesized and evaluated for their antimicrobial activities, showing excellent activity against several microorganisms (Farghaly & Hassaneen, 2013).

Anticancer Applications

The compound and its derivatives have shown promise in anticancer research. For instance, a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines displayed inhibitory activity against the HCT 116 cancer cell line (Kumar et al., 2019). Another study synthesized and evaluated the antitumor activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, with many compounds showing potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Insecticidal Applications

Some derivatives of the compound have been investigated for their potential as insecticidal agents. For example, a study synthesized various heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The synthesized compounds were identified by various spectroscopic techniques and showed promising insecticidal properties (Fadda et al., 2017).

Antihistaminic Agents

In the realm of allergy treatment, a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. One particular compound demonstrated potent activity and negligible sedation, suggesting potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O2S/c1-28-15-8-6-14(7-9-15)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-13-4-2-12(20)3-5-13/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJFIQVBNHFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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